molecular formula C18H20N2O5 B11699825 3,4,5-trimethoxy-N'-(2-methylbenzoyl)benzohydrazide

3,4,5-trimethoxy-N'-(2-methylbenzoyl)benzohydrazide

Cat. No.: B11699825
M. Wt: 344.4 g/mol
InChI Key: LMIVYBIETNZLGF-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N’-(2-methylbenzoyl)benzohydrazide is a chemical compound with the molecular formula C18H20N2O5. It is known for its unique structure, which includes three methoxy groups attached to a benzene ring and a hydrazide linkage to a 2-methylbenzoyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-(2-methylbenzoyl)benzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 3,4,5-trimethoxy-N’-(2-methylbenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-(2-methylbenzoyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

3,4,5-trimethoxy-N’-(2-methylbenzoyl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-(2-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the methoxy groups may enhance its ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzoic acid: Shares the trimethoxybenzene core but lacks the hydrazide and 2-methylbenzoyl groups.

    2-methylbenzoylhydrazide: Contains the hydrazide and 2-methylbenzoyl groups but lacks the trimethoxybenzene core.

Uniqueness

3,4,5-trimethoxy-N’-(2-methylbenzoyl)benzohydrazide is unique due to its combination of the trimethoxybenzene core and the hydrazide linkage to a 2-methylbenzoyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research .

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-(2-methylbenzoyl)benzohydrazide

InChI

InChI=1S/C18H20N2O5/c1-11-7-5-6-8-13(11)18(22)20-19-17(21)12-9-14(23-2)16(25-4)15(10-12)24-3/h5-10H,1-4H3,(H,19,21)(H,20,22)

InChI Key

LMIVYBIETNZLGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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